

Acetobromocellobiose: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Acetobromocellobiose

Cat. No.: B15551894

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For researchers, scientists, and professionals in drug development, **acetobromocellobiose** is a key glycosyl donor in the synthesis of various oligosaccharides and glycoconjugates. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its application in glycosylation reactions, and a workflow diagram to visualize the process.

Core Molecular Data

Acetobromocellobiose, a derivative of the disaccharide cellobiose, is characterized by the presence of a bromine atom at the anomeric carbon, rendering it a reactive glycosyl bromide. Its per-acetylated form is commonly used in chemical synthesis.

Property	Value
Molecular Formula	C ₂₆ H ₃₅ BrO ₁₇
Molecular Weight	Approximately 699.4 - 699.46 g/mol [1][2]

Application in Glycosylation: The Koenigs-Knorr Reaction

Acetobromocellobiose is a key reactant in the Koenigs-Knorr reaction, a classic and widely used method for the formation of glycosidic bonds[1]. This reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt such as silver carbonate or silver oxide[1]. The presence of the acetyl protecting groups on the sugar

hydroxyls influences the stereochemical outcome of the glycosylation, often favoring the formation of a 1,2-trans glycosidic linkage due to neighboring group participation^[1].

Experimental Protocol: A Representative Koenigs-Knorr-Type Glycosylation

The following protocol is a practical example of a Koenigs-Knorr-type glycosylation, demonstrating the general methodology where a per-acetylated glycosyl bromide, analogous to **acetobromocellobiose**, is used to glycosylate an alcohol acceptor. This specific example details the regioselective glycosylation of methyl α -L-fucopyranoside with 2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl bromide, catalyzed by a borinic acid ester.

Materials:

- Methyl α -L-fucopyranoside (acceptor)
- 2,3,4,6-Tetra-O-acetyl- α -D-glucopyranosyl bromide (donor)
- Silver(I) oxide (promoter)
- 2-Aminoethyl diphenylborinate (catalyst)
- Acetonitrile (solvent)
- Dichloromethane (solvent)
- Celite
- Silica gel for column chromatography
- Ethyl acetate and hexane (eluent for chromatography)

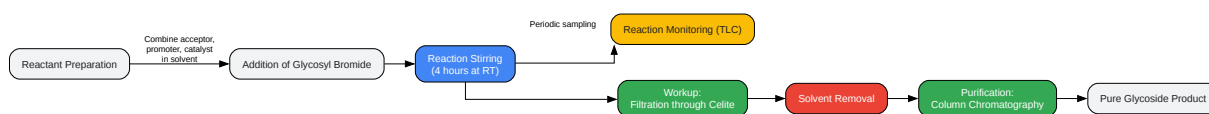
Procedure:

- To a solution of methyl α -L-fucopyranoside (392 mg, 2.2 mmol, 1.1 equiv), silver(I) oxide (463 mg, 2.0 mmol, 1.0 equiv), and 2-aminoethyl diphenylborinate (45 mg, 0.2 mmol, 10 mol%) in acetonitrile (23 mL), add 2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl bromide (822 mg, 2.0 mmol, 1 equiv) at room temperature.

- Stir the reaction mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using ethyl acetate as the mobile phase.
- Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with dichloromethane (30 mL).
- Remove the solvent from the filtrate under reduced pressure.
- Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (from 0:1 to 3:1), to yield the pure glycosylated product.

Experimental Workflow

The following diagram illustrates the key steps in the described Koenigs-Knorr-type glycosylation reaction.



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Koenigs-Knorr Glycosylation Workflow

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References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

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